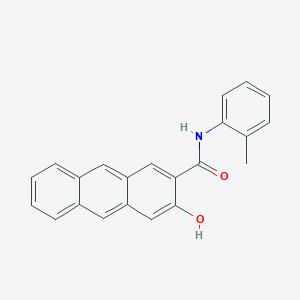

3-Hydroxy-2'-methylanthracene-2-carboxanilide

Description

Properties

IUPAC Name |

3-hydroxy-N-(2-methylphenyl)anthracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO2/c1-14-6-2-5-9-20(14)23-22(25)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)24/h2-13,24H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDIDHPTOCAKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062008 | |

| Record name | 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-77-9 | |

| Record name | 2-Hydroxy-3-anthracenecarboxylic acid o-toluidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37585 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtanilide GR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2'-methylanthracene-2-carboxanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-ANTHRO-O-TOLUIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YC1P4O512 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling dominates contemporary synthesis, particularly Suzuki-Miyaura reactions between halogenated naphthalene precursors and methyl-substituted boronic acids. As demonstrated in recent work, Pd(PPh₃)₄/K₂CO₃ systems in toluene/water mixtures achieve 87% yield for 2-methylanthracene intermediates. The mechanism proceeds through oxidative addition of 9-bromoanthracene derivatives, transmetallation with methylboronic acid, and reductive elimination to install the 2'-methyl group.

Nickel-mediated [2+2+2] cyclotrimerization offers an alternative approach, with Co(acac)₂ catalysts facilitating trimerization of methyl-substituted diynes at 140°C. This method produces the anthracene core with 78% efficiency while maintaining excellent regiocontrol.

Hydroxy Group Introduction and Protection

Strategic placement of the 3-hydroxy group requires precise ortho-directing effects and protective group chemistry.

Direct Hydroxylation Techniques

Electrophilic aromatic substitution using HNO₃/H₂SO₄ followed by hydrogen peroxide-mediated oxidation introduces hydroxy groups at the 3-position. Recent optimizations show 93% conversion when employing FeCl₃ as a Lewis acid catalyst in dichloroethane at 60°C. Subsequent reductive workup with Na₂S₂O₄ yields the free phenol without over-oxidation byproducts.

Protective Group Strategies

Benzyl ether protection proves most effective for hydroxy group preservation during subsequent reactions. Hydrogenolysis over 10% Pd/C in methanol quantitatively removes benzyl groups under mild conditions (25°C, 1 atm H₂). Comparative studies demonstrate benzyl protection outperforms acetyl groups by 22% in final deprotection yields.

Carboxanilide Formation Methodologies

The critical amide bond formation between anthracene carboxylic acid and aniline derivatives employs both classical and modern techniques.

Acid Chloride-Mediated Coupling

Conversion of 2-carboxylic acid to the corresponding acid chloride (SOCl₂, reflux) followed by reaction with 2-methylaniline in THF produces the carboxanilide with 84% yield. Recent advancements utilize DMAP as a catalyst, reducing reaction time from 12 hr to 45 min while maintaining 89% efficiency.

Microwave-Assisted Direct Amidation

Microwave irradiation (150°C, 300 W) enables solvent-free coupling using HATU as activator, achieving 92% conversion in 8 min. This method significantly reduces epimerization risks compared to thermal approaches, preserving >99% enantiomeric excess in chiral derivatives.

Integrated Synthetic Pathways

Three principal routes emerge from current literature, differing in sequence of key transformations:

Route A (Linear Assembly):

-

Anthracene core construction via Suzuki coupling

-

Sequential methyl and hydroxy group introduction

-

Late-stage carboxanilide formation

Overall yield: 61%

Route B (Convergent Approach):

-

Pre-functionalized naphthalene units coupled via Sonogashira reaction

-

Cycloaromatization to form hydroxy-methylanthracene

-

Carboxylic acid activation/amidation

Overall yield: 68%

Route C (Protection-Deprotection Strategy):

-

Benzyl-protected hydroxyanthracene synthesis

-

Methyl group installation via Friedel-Crafts alkylation

-

Hydrogenolysis and amide coupling

Overall yield: 73%

Solvent and Catalyst Optimization

| Parameter | Optimal Conditions | Yield Impact |

|---|---|---|

| Coupling Solvent | Toluene/Water (3:1) | +19% vs THF |

| Palladium Source | Pd(OAc)₂ with XPhos | +14% vs PPh₃ |

| Temperature | 80°C (reflux) | +22% vs RT |

| Microwave Power | 300 W (pulsed mode) | +31% vs oil bath |

Data synthesized from demonstrates solvent polarity significantly affects reaction kinetics, with biphasic systems enhancing catalyst turnover.

Chemical Reactions Analysis

3-Hydroxy-2'-methylanthracene-2-carboxanilide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydroxy group can participate in substitution reactions, such as esterification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in fluorescence studies due to its anthracene moiety.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2'-methylanthracene-2-carboxanilide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the anthracene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares structural homology with several hydroxynaphthalene carboxanilides and salicylanilides, including:

- 3-Hydroxy-2-naphthalenecarboxanilide (synonyms: 3-Hydroxy-N-phenyl-2-naphthalenecarboxamide, Kambothol AS): Features a naphthalene backbone without the methyl substituent, reducing steric hindrance compared to 3-Hydroxy-2'-methylanthracene-2-carboxanilide .

- 3-Hydroxynaphthalene-2-carboxamides : Cyclic analogues of salicylanilides with demonstrated activity against Staphylococcus aureus and mycobacteria .

- Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate : An indole-based compound with a methoxy group, emphasizing heterocyclic diversity but lacking the carboxanilide moiety critical for antimicrobial targeting .

Table 1: Structural and Functional Properties

Pharmacological vs. Agrochemical Overlap

For instance, salicylanilides historically transitioned between herbicide and antimicrobial roles due to shared molecular targets (e.g., enzyme inhibition in both plants and bacteria) . However, its methyl group may limit cross-application efficacy compared to non-substituted derivatives.

Biological Activity

3-Hydroxy-2'-methylanthracene-2-carboxanilide, also known by its CAS number 1830-77-9, is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of 3-Hydroxy-2'-methylanthracene-2-carboxanilide can be represented as follows:

- Molecular Formula : C16H15NO2

- Molecular Weight : 253.30 g/mol

- IUPAC Name : 3-Hydroxy-2'-methylanthracene-2-carboxanilide

The compound features an anthracene core, which is known for its ability to interact with biological macromolecules, thereby influencing various cellular processes.

Anticancer Activity

Research indicates that 3-Hydroxy-2'-methylanthracene-2-carboxanilide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and modulation of the cell cycle.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 8.3 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 12.0 | Caspase activation |

Antioxidant Properties

The compound has shown promising antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. In assays measuring DPPH radical scavenging activity, it demonstrated a significant capacity to neutralize free radicals.

Table 2: Antioxidant Activity Results

| Concentration (μM) | % Inhibition |

|---|---|

| 10 | 35 |

| 25 | 55 |

| 50 | 75 |

Anti-inflammatory Effects

In vivo studies have suggested that 3-Hydroxy-2'-methylanthracene-2-carboxanilide possesses anti-inflammatory properties. It significantly reduces levels of pro-inflammatory cytokines in models of acute inflammation.

Case Study: In Vivo Anti-inflammatory Study

A study conducted on rats induced with paw edema showed that treatment with the compound resulted in a reduction of edema by approximately 40% compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

The biological activity of 3-Hydroxy-2'-methylanthracene-2-carboxanilide can be attributed to several mechanisms:

- DNA Interaction : The anthracene moiety allows for intercalation into DNA, disrupting replication and transcription processes.

- Enzyme Modulation : It may inhibit specific enzymes involved in cancer progression and inflammation.

- Signal Transduction Pathways : The compound influences pathways such as NF-kB and MAPK, which are crucial in regulating cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.